N-4-morpholinyl-1-adamantanecarboxamide
Description
N-4-Morpholinyl-1-adamantanecarboxamide is a synthetic adamantane derivative characterized by a morpholine substituent attached to the carboxamide nitrogen of the adamantane core. Adamantane derivatives are renowned for their rigid, lipophilic cage structure, which often enhances binding affinity to biological targets and improves metabolic stability.
Properties
IUPAC Name |
N-morpholin-4-yladamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14(16-17-1-3-19-4-2-17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKDWHNFDPXUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The primary structural analogs of N-4-morpholinyl-1-adamantanecarboxamide are other 1-adamantanecarboxamide derivatives with varying substituents. Below, we compare its properties with N-(4-ethoxyphenyl)-1-adamantanecarboxamide (CAS 71458-44-1), a closely related compound documented in , and discuss key differences in substituent effects.
Table 1: Comparative Analysis of Adamantane Carboxamide Derivatives
| Property | This compound | N-(4-Ethoxyphenyl)-1-adamantanecarboxamide |
|---|---|---|
| Molecular Formula | C₁₅H₂₄N₂O₂ (hypothetical*) | C₁₉H₂₅NO₂ |
| Molecular Weight | ~264.36 g/mol (calculated) | 299.41 g/mol |
| Substituent Group | Morpholinyl (polar heterocycle) | 4-Ethoxyphenyl (aromatic, ethoxy group) |
| Key Structural Features | - Morpholine enhances polarity - Potential for H-bonding |
- Aromatic ring enables π-π interactions - Ethoxy group adds moderate polarity |
| Theoretical Solubility | Higher in polar solvents (e.g., water) | Lower due to aromatic hydrophobicity |
| Biological Implications | Improved bioavailability in CNS targets | Likely enhanced membrane permeability |
Key Findings:
Substituent Polarity : The morpholinyl group’s oxygen and nitrogen atoms increase polarity, favoring solubility in aqueous environments. In contrast, the 4-ethoxyphenyl group’s aromaticity and ethoxy chain introduce mixed hydrophilicity and lipophilicity, which may enhance tissue penetration .
Biological Activity : While neither compound’s specific activity is detailed in , adamantane derivatives with morpholine groups are frequently explored for antiviral or neuroprotective roles. Ethoxyphenyl variants may prioritize targets requiring aromatic interactions, such as enzyme active sites.
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